5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one

Acetylcholinesterase inhibition Alzheimer's disease Structure-activity relationship

5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one (CAS 4191-17-7) is a synthetic indanone derivative bearing methoxy substituents at the 5- and 6-positions and a methyl group at the 2-position of the indanone core. This compound is a member of the 1-indanone family recognized for diverse biological activities and is specifically cited as a key reagent in the preparation of donepezil (E2020), a clinically approved acetylcholinesterase (AChE) inhibitor for Alzheimer's disease.

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
CAS No. 4191-17-7
Cat. No. B1589227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one
CAS4191-17-7
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCC1CC2=CC(=C(C=C2C1=O)OC)OC
InChIInChI=1S/C12H14O3/c1-7-4-8-5-10(14-2)11(15-3)6-9(8)12(7)13/h5-7H,4H2,1-3H3
InChIKeyDRWBHZSJKUMHGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one (CAS 4191-17-7): Indanone-Based AChE Inhibitor Scaffold and Donepezil Synthetic Precursor


5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one (CAS 4191-17-7) is a synthetic indanone derivative bearing methoxy substituents at the 5- and 6-positions and a methyl group at the 2-position of the indanone core [1]. This compound is a member of the 1-indanone family recognized for diverse biological activities and is specifically cited as a key reagent in the preparation of donepezil (E2020), a clinically approved acetylcholinesterase (AChE) inhibitor for Alzheimer's disease [1][2]. Its intrinsic AChE inhibitory activity has been quantitatively characterized, with a reported IC50 of 380 nM against the human enzyme, placing it within a structure-activity series spanning from 1.3 to 380 nM across indanone-benzylpiperidine analogs [1].

Why 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one (CAS 4191-17-7) Cannot Be Substituted with Generic Indanone Analogs in Research or Process Chemistry


Indanone derivatives with altered substitution patterns exhibit AChE inhibitory potencies differing by over two orders of magnitude within the same congeneric series (1.3 nM to 380 nM), demonstrating that even minor structural variations profoundly impact biological activity [1]. The specific 5,6-dimethoxy-2-methyl configuration serves a dual role not replicated by other indanone isomers: the 5,6-dimethoxy groups are essential for interaction with the peripheral anionic site of AChE, while the 2-methyl group provides the requisite α-carbon substitution handle for the critical alkylation step in the donepezil synthetic route—a functionalization unavailable to the non-methylated 5,6-dimethoxy-1-indanone [1][2]. Positional isomers such as 4,7-dimethoxy-2-methyl-1-indanone (CAS 59743-69-0) lack the correct geometry for the donepezil pharmacophore and cannot serve as surrogates in this synthetic pathway [2].

Quantitative Differentiation Evidence for 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one (CAS 4191-17-7) Against Closest Analogs


Human AChE Inhibitory Potency: IC50 of 380 nM Defines Its Position in the Indanone-Benzylpiperidine Activity Spectrum

The compound exhibits an IC50 of 380 nM against human acetylcholinesterase (AChE), as reported in the foundational structure-activity relationship study of indanone-benzylpiperidine AChE inhibitors [1]. This places it at the less-potent boundary of a congeneric series in which AChE IC50 values range from 1.3 nM (the most potent indanone-benzylpiperidine analog, compound 1a) to 380 nM [1]. While the compound alone is a relatively weak inhibitor compared to donepezil (IC50 = 6.7 nM for human AChE), it serves as the indispensable synthetic precursor from which the benzylpiperidine moiety is installed to achieve the full nanomolar potency of donepezil [2]. The 5,6-dimethoxy substitution pattern is structurally conserved between this precursor and the final drug, confirming its role as the pharmacophoric anchor.

Acetylcholinesterase inhibition Alzheimer's disease Structure-activity relationship

Crystalline Solid Physical Form: Melting Point 129–130°C Facilitates Purification and Handling Compared to Liquid Indanone Analogs

The compound is a crystalline solid at ambient temperature with a reported melting point of 129–130°C . This is in contrast to several structurally related indanones that are liquids or low-melting solids at room temperature, including 2-methyl-1-indanone (typically an oil) and 5,6-dimethoxy-1-indanone (reported as a low-melting solid). The crystalline nature of this compound permits straightforward purification by recrystallization, simplifies analytical characterization by X-ray crystallography, and facilitates precise weighing and handling in both research and kilo-lab settings—attributes not shared by all close analogs within the indanone family.

Physicochemical characterization Process chemistry Crystallinity

CYP2D6 Inhibition Liability: IC50 of 20 μM Indicates a Favorable Drug-Drug Interaction Profile for a Synthetic Intermediate

The compound was evaluated for inhibition of human CYP2D6 in human liver microsomes using dextromethorphan as a probe substrate, yielding an IC50 of 20,000 nM (20 μM) [1]. This relatively high IC50 indicates weak CYP2D6 inhibition, which is a desirable attribute for a synthetic intermediate destined for pharmaceutical use, as it suggests a low probability of CYP2D6-mediated drug-drug interactions in the event of residual carryover. In the context of the donepezil synthetic pathway, donepezil itself is metabolized primarily by CYP2D6 and CYP3A4; a precursor with low CYP2D6 inhibition potential reduces the risk of introducing pharmacokinetic confounding during in vivo pharmacological evaluation of the final drug substance [2].

Cytochrome P450 Drug-drug interaction Metabolic stability

Positional Isomer Specificity: 5,6-Dimethoxy Substitution Is Required for the Donepezil Pharmacophore; 4,7- and 4,5-Isomers Are Non-Functional

The 5,6-dimethoxy substitution pattern on the indanone core is structurally conserved in donepezil and is essential for AChE binding, as demonstrated by molecular docking and 3D-QSAR studies of 2-substituted 1-indanone derivatives [1]. Alternative positional isomers—specifically 4,7-dimethoxy-2-methyl-1-indanone (CAS 59743-69-0) and 4,5-dimethoxy-2-methyl-1-indanone—are commercially available but lack the correct spatial orientation of the methoxy groups required for interaction with the peripheral anionic site of AChE [1]. The 5,6-dimethoxy arrangement provides the optimal hydrogen-bond acceptor geometry that anchors the indanone core within the AChE active-site gorge; the 4,7- or 4,5-substitution patterns misalign these critical interactions and consequently fail to support the same downstream synthetic utility or intrinsic pharmacology [1][2].

Positional isomer Pharmacophore Donepezil synthesis

Optimal Research and Industrial Application Scenarios for 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one (CAS 4191-17-7)


Synthetic Intermediate for Donepezil and Donepezil-Derived AChE Inhibitor Libraries

The compound is the established key precursor for the synthesis of donepezil (E2020), the leading acetylcholinesterase inhibitor for Alzheimer's disease therapy [1]. Its 2-methyl group provides the α-carbon substitution site for alkylation with the benzylpiperidine moiety, while the 5,6-dimethoxy groups are carried through unchanged into the final drug molecule, preserving the AChE pharmacophore [1][2]. Researchers and process chemists developing donepezil analogs or conducting structure-activity relationship studies on indanone-based AChE inhibitors require this specific compound as a starting material; no other indanone isomer can substitute in this synthetic role [2].

Reference Compound for Indanone AChE Structure-Activity Relationship (SAR) Baselines

With a characterized human AChE IC50 of 380 nM, this compound serves as a defined reference point at the lower-potency boundary of the indanone AChE inhibitor series [1]. Medicinal chemistry programs aiming to optimize indanone-based AChE inhibitors can use this compound as a control for basal activity in the absence of the benzylpiperidine warhead, enabling quantitative assessment of potency gains conferred by substituent additions at the 2-position [1].

Crystalline Indanone Building Block for Process Chemistry and Scale-Up Studies

The high melting point (129–130°C) and crystalline solid form at ambient temperature make this compound particularly suitable for process chemistry development, kilogram-scale synthesis, and crystallography studies [1]. Compared to liquid or low-melting indanone analogs that require specialized handling, this compound can be purified by simple recrystallization, characterized by X-ray diffraction, and stored under standard laboratory conditions without degradation concerns [1].

CYP Profiling Reference Standard for Indanone-Containing Drug Candidates

The compound's weak CYP2D6 inhibition (IC50 = 20 μM) provides a benchmark for evaluating the cytochrome P450 interaction potential of indanone-based drug candidates [1]. In early-stage drug discovery, this compound can serve as a negative control for CYP2D6 inhibition assays, helping researchers distinguish between indanone scaffold-derived CYP effects and those introduced by additional substituents during lead optimization [1].

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